molecular formula C18H24O3 B583480 Estriol-d1 CAS No. 55727-98-5

Estriol-d1

Cat. No.: B583480
CAS No.: 55727-98-5
M. Wt: 289.393
InChI Key: PROQIPRRNZUXQM-JATCHCLRSA-N
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Description

Estriol-d1 is a deuterated form of estriol, a naturally occurring estrogen hormone. Estriol is one of the three main estrogens produced by the human body, the others being estrone and estradiol. Estriol is primarily produced during pregnancy and is considered a weak estrogen compared to estradiol. The deuterated form, this compound, is used in scientific research to study the metabolism and pharmacokinetics of estriol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Estriol-d1 typically involves the introduction of a deuterium atom into the estriol molecule. This can be achieved through various methods, including the use of deuterated reagents or catalysts. One common method involves the reduction of estrone-d1 to estradiol-d1, followed by oxidation to this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to verify the purity and isotopic enrichment of this compound.

Chemical Reactions Analysis

Types of Reactions: Estriol-d1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form estrone-d1.

    Reduction: It can be reduced to form estradiol-d1.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Estrone-d1

    Reduction: Estradiol-d1

    Substitution: Various substituted estriol derivatives

Scientific Research Applications

Estriol-d1 is widely used in scientific research due to its deuterated nature, which allows for precise tracking and analysis in metabolic studies. Some key applications include:

    Chemistry: Used as a tracer in studies of estrogen metabolism and synthesis.

    Biology: Helps in understanding the role of estrogens in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the distribution and elimination of estriol in the body.

    Industry: Employed in the development of new estrogen-based therapies and drugs.

Mechanism of Action

Estriol-d1, like estriol, exerts its effects by binding to estrogen receptors in target cells. These receptors are part of the nuclear receptor superfamily and act as ligand-activated transcription factors. Upon binding to this compound, the estrogen receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as estrogen response elements. This binding regulates the transcription of target genes, leading to various physiological effects.

Comparison with Similar Compounds

Estriol-d1 is unique due to its deuterated nature, which provides advantages in research applications. Similar compounds include:

    Estrone-d1: Another deuterated estrogen used in metabolic studies.

    Estradiol-d1: A deuterated form of estradiol, used in similar research contexts.

    Non-deuterated Estriol: The naturally occurring form of estriol, used in clinical and research settings.

This compound’s uniqueness lies in its ability to provide more accurate and detailed insights into estrogen metabolism and pharmacokinetics due to the presence of the deuterium atom.

Properties

IUPAC Name

(8R,9S,13S,14S,16R,17R)-17-deuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-JATCHCLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@]1([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747732
Record name (16alpha,17beta)-(17-~2~H)Estra-1,3,5(10)-triene-3,16,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55727-98-5
Record name (16alpha,17beta)-(17-~2~H)Estra-1,3,5(10)-triene-3,16,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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